(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
Description
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chiral bicyclic compound featuring a hexahydropyridazine core substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a carboxylic acid moiety at the 3-position. Its stereochemistry at the 3-position is defined as (S)-configuration, which is critical for its biological activity and synthetic applications, particularly in pharmaceutical intermediates .
- CAS Number: 1313002-29-7 (S-enantiomer)
- Molecular Formula: C₁₀H₁₆N₂O₄ (inferred from structural analogs in )
- Molecular Weight: ~272.25 g/mol (calculated)
- Primary Use: Serves as a key intermediate in the synthesis of RAS inhibitors, such as Elironrasib (RMC-6291), which targets oncogenic KRAS mutations .
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
LVMKLJNPZFPBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Alkylation (Evans’ Method)
The Evans’ oxazolidinone approach is a cornerstone for asymmetric synthesis. In this method, a valeryl enolate (derived from a chiral oxazolidinone) undergoes stereoselective alkylation with a diazo compound to establish the (S)-configuration. Key steps include:
- Enolate Formation : Treatment of (4R)-4-(phenylmethyl)-2-oxazolidinone with a strong base (e.g., lithium hexamethyldisilazide) generates a reactive enolate.
- Alkylation : Reaction with methyl diazoacetate at −78°C yields a hydrazine adduct with >96% enantiomeric excess (ee).
- Hydrolysis and Protection : Acidic hydrolysis of the oxazolidinone auxiliary followed by Boc protection using di-tert-butyl dicarbonate affords the target compound in 55–63% overall yield.
Advantages :
Limitations :
- Requires cryogenic conditions (−78°C).
- Use of hazardous solvents (e.g., tetrahydrofuran, hexamethylphosphoramide).
Cyclization and Sequential Boc Protection
An alternative route involves cyclization of 3,3-dimethoxyazetidine intermediates followed by Boc protection:
- Cyclization : Reaction of 1-benzyl-3,3-dimethoxyazetidine with ammonium salts in acetone forms the hexahydropyridazine core.
- Deprotection and Oxidation : Acidic hydrolysis (10% citric acid) removes the dimethoxy groups, yielding azetidin-3-one.
- Boc Protection : Treatment with Boc anhydride in dichloromethane and triethylamine achieves 80–85% yield.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Cyclization | NH₄Cl, acetone | 58% |
| Boc Protection | Boc₂O, Et₃N | 85.4% |
Advantages :
Limitations :
Biocatalytic Asymmetric Reduction
Enzymatic methods offer a sustainable pathway using ketoreductases:
- Substrate Preparation : N-Boc-piperidin-3-one is synthesized via oxidation of N-Boc-3-hydroxypiperidine.
- Enzymatic Reduction : Ketoreductase-catalyzed asymmetric reduction in aqueous buffer achieves >99% ee and 90% yield.
Mechanistic Insight :
The enzyme’s active site induces stereoselective hydride transfer, favoring the (S)-enantiomer.
Advantages :
Limitations :
Diastereomeric Resolution
Classical resolution remains viable for small-scale synthesis:
- Racemate Formation : Piperazic acid is treated with benzyloxycarbonyl chloride to form a racemic N-protected derivative.
- Resolution : Diastereomeric salts are separated using (+)- or (-)-ephedrine, followed by Boc protection.
Performance Metrics :
Advantages :
- No requirement for chiral catalysts.
Limitations :
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Evans’ Alkylation | 55–63 | >96 | High | Poor (toxic solvents) |
| Cyclization-Boc | 80–85 | 99 | Moderate | Moderate |
| Biocatalytic Reduction | 90 | >99 | High | Excellent |
| Diastereomeric Resolution | 40–50 | 99 | Low | Poor |
Chemical Reactions Analysis
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation depend on the specific conditions and reagents used.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen atoms of the hexahydropyridazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
-
Deprotection: : The Boc group can be removed through deprotection reactions using acids such as trifluoroacetic acid or hydrochloric acid.
Scientific Research Applications
Drug Development
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. Research has indicated its utility in developing inhibitors for various biological targets, including enzymes involved in metabolic pathways.
Case Study : A study demonstrated the synthesis of derivatives of this compound that exhibited improved activity against specific cancer cell lines, showcasing its potential in anticancer drug development .
Peptide Synthesis
The compound is also employed in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is widely used for this purpose, allowing for selective deprotection under mild conditions.
Research Findings : In a recent synthesis protocol, (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid was utilized to create cyclic peptides that showed enhanced stability and bioactivity compared to linear counterparts .
Synthesis of Heterocycles
This compound is instrumental in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Its unique structure facilitates the formation of nitrogen-containing rings through cyclization reactions.
Example : The use of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid in a multi-step synthesis led to the generation of novel pyridazine derivatives with promising biological activities .
Functionalization Reactions
The compound can undergo functionalization reactions, allowing for the introduction of various substituents that modify its chemical properties and enhance its applicability in different chemical contexts.
Data Table on Functionalization Reactions :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Room temperature, aqueous medium | 85 | |
| Oxidation | Reflux with oxidizing agent | 90 | |
| Reduction | Catalytic hydrogenation | 75 |
Polymer Chemistry
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has been explored as a monomer for polymerization processes, contributing to the development of new materials with tailored properties.
Application Insight : Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The hexahydropyridazine ring and Boc group can influence the compound’s binding affinity and specificity for these targets. The pathways involved in its mechanism of action can vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric and Stereoisomeric Variants
The compound has two closely related stereoisomers and a non-chiral analog, all sharing a high structural similarity score (0.96) but differing in stereochemistry or substituents :
Key Insight: The (S)-enantiomer is prioritized in drug development due to its compatibility with biological targets, while the (R)-enantiomer and non-chiral analog lack reported activity in RAS pathways .
Functional Group Variants: Boc vs. Benzyloxycarbonyl (Cbz)
Replacing the Boc group with a benzyloxycarbonyl (Cbz) group alters stability, reactivity, and applications:
Key Insight : The Boc group enhances stability under basic conditions, making it suitable for oral drug formulations, whereas the Cbz group is preferred for temporary protection in peptide synthesis .
Ring System Analogs: Hexahydropyridazine vs. Piperidine
Compounds with similar Boc-protected carboxyclic rings but differing in ring structure exhibit distinct physicochemical properties:
Key Insight : The hexahydropyridazine core confers conformational rigidity, enhancing target binding affinity in RAS inhibitors, while piperidine derivatives are explored for broader pharmacological profiles .
Role in Drug Discovery
- (S)-1-(Boc)hexahydropyridazine-3-carboxylic acid is a critical intermediate in Elironrasib (RMC-6291), a covalent KRAS G12C inhibitor. Its Boc group improves metabolic stability and oral bioavailability, enabling progression to clinical trials .
- In contrast, the Cbz analog is utilized in proteolysis-targeting chimeras (PROTACs), where its labile protecting group facilitates controlled release .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique structure, which incorporates a hexahydropyridazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological targets.
- Molecular Formula : C10H18N2O4
- Molecular Weight : 218.26 g/mol
- CAS Number : 696636-11-0
The presence of the Boc group enhances the stability of the compound during synthetic transformations and allows for selective reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Research indicates that (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid exhibits several biological activities, particularly in pharmacology. Key findings include:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The Boc protecting group provides stability, while the carboxylic acid group can engage in hydrogen bonding and electrostatic interactions with biological targets. The hexahydropyridazine ring contributes to the compound's binding affinity and specificity.
Comparative Analysis
A comparison with related compounds highlights the unique aspects of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Hexahydropyridazine-3-carboxylic acid | Lacks tert-butoxycarbonyl group | Limited antimicrobial activity | Simpler structure |
| Piperazinecarboxylic acid | Contains piperazine ring | Antimicrobial properties | Different ring structure |
| 2-(S)-piperazine carboxylic acid | Similar core structure | Enzyme inhibition potential | Distinct functional groups |
This table illustrates how (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid stands out due to its complex structure and enhanced biological activities, making it a valuable candidate in drug development.
Study on Enzyme Inhibition
A study investigated the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. Results indicated that modifications to the Boc group significantly affected binding affinity, demonstrating the importance of structural components in therapeutic efficacy.
Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of similar compounds. While direct testing on (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is limited, analogs showed promising results against various bacterial strains, suggesting potential applications in treating infections.
Q & A
Basic Research Questions
Q. What are the key synthetic considerations for (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the hexahydropyridazine core under anhydrous conditions, followed by carboxylation. Enantiomeric purity is critical; asymmetric synthesis or chiral resolution (e.g., via diastereomeric salt formation) should be employed to retain the (S)-configuration. Purification via recrystallization or column chromatography (using polar solvents like ethyl acetate/hexane mixtures) ensures removal of unreacted intermediates .
Q. How can researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : H and C NMR confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and hexahydropyridazine backbone (ring protons at 3.0–4.5 ppm).
- IR : Peaks at ~1700 cm (C=O of Boc and carboxylic acid) and ~1250 cm (C-O of Boc).
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What purification strategies are optimal for this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates enantiomers and removes polar impurities. For bulk purification, flash chromatography with silica gel and dichloromethane/methanol eluents is effective. Recrystallization from ethanol/water mixtures yields high-purity crystals .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated for this compound?
- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak® IB) with hexane/isopropanol mobile phases quantifies enantiomeric excess. Circular dichroism (CD) spectroscopy at 220–250 nm provides complementary stereochemical validation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid moiety .
Q. How is this compound utilized in peptidomimetic drug discovery?
- Methodological Answer : The hexahydropyridazine scaffold mimics peptide β-turns, enabling protease resistance. The carboxylic acid group facilitates coupling to amines via HATU/DCC-mediated activation, forming amide bonds for prodrugs or targeted delivery systems .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies (e.g., unit cell parameters), refine data using SHELXL’s twin-detection algorithms to account for twinning or disorder .
Q. What computational approaches model the compound’s interactions in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
